Pyrrolidine-2-carboxamide

Vue d'ensemble

Description

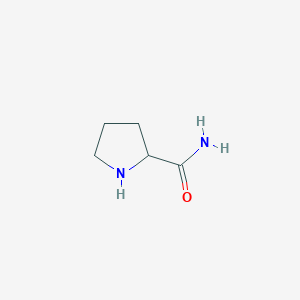

Pyrrolidine-2-carboxamide is a compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been used in the development of compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis

The molecular structure of Pyrrolidine-2-carboxamide shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N—H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the Michael addition, which was achieved with the most hindered catalyst (S)-N-tritylpyrrolidine-2-carboxamide .Physical And Chemical Properties Analysis

Pyrrolidine-2-carboxamide has a molecular weight of 114.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 114.079312947 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of Application

The pyrrolidine ring is widely used by medicinal chemists to design compounds for treating human diseases. Its saturated scaffold offers several advantages:

Experimental Procedures

Researchers construct pyrrolidine-based compounds using two main strategies:

Results and Outcomes

The stereogenicity of pyrrolidine carbons leads to different biological profiles in drug candidates. Spatial orientation of substituents affects binding mode to enantioselective proteins. Researchers have reported bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .

Asymmetric Synthesis

Specific Scientific Field

Organocatalysis and asymmetric synthesis.

Summary of Application

Pyrrolidine-derived organocatalysts have been modified to optimize efficiency and selectivity. These catalysts are used for complex or less reactive substrates.

Experimental Procedures

The most efficient Michael addition involves the hindered catalyst (S)-N-tritylpyrrolidine-2-carboxamide. It provides good yields and enantiocontrol but moderate diastereoselectivity with some substrates .

Hybrid Compound Design

Specific Scientific Field

Pharmaceutical research.

Summary of Application

Researchers have designed hybrid compounds containing cyclic or bicyclic pyrrolidine rings. These compounds exhibit bioactive properties.

Experimental Procedures

Synthesis of significant hybrid compound series involves pyrrolidine frameworks. Bioactive properties are reported .

Orientations Futures

Propriétés

IUPAC Name |

pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973828 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyrrolidine-2-carboxamide | |

CAS RN |

58274-20-7 | |

| Record name | Pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)